Icrf 193

Description

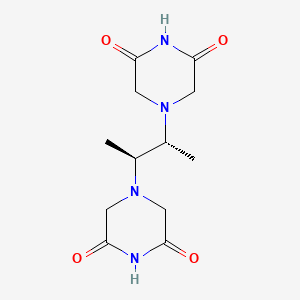

Structure

3D Structure

Properties

IUPAC Name |

4-[(2S,3R)-3-(3,5-dioxopiperazin-1-yl)butan-2-yl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c1-7(15-3-9(17)13-10(18)4-15)8(2)16-5-11(19)14-12(20)6-16/h7-8H,3-6H2,1-2H3,(H,13,17,18)(H,14,19,20)/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYGAPWKTPDTAS-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C)N1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259810 | |

| Record name | meso-2,3-Bis(3,5-dioxopiperazine-1-yl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21416-88-6 | |

| Record name | meso-2,3-Bis(3,5-dioxopiperazine-1-yl)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21416-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ICRF 193 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-2,3-Bis(3,5-dioxopiperazine-1-yl)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | meso-4,4'-(3,2-Butanediyl)-bis(2,6-piperazinedione) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to ICRF-193: Discovery, Synthesis, and Mechanism of Action

This technical guide provides a comprehensive overview of the topoisomerase II inhibitor, ICRF-193. It covers its discovery, a detailed look at its chemical synthesis, its mechanism of action, and protocols for key experimental procedures used to characterize its activity.

Discovery and Background

ICRF-193, with the chemical name meso-4,4'-(2,3-butanediyl)bis(2,6-piperazinedione), is a member of the bisdioxopiperazine class of compounds. Its discovery as a potent catalytic inhibitor of mammalian DNA topoisomerase II was a significant advancement in the study of this essential enzyme and in the development of novel anticancer agents. The seminal work by Ishida and colleagues in 1991 identified ICRF-193 as a compound that could inhibit topoisomerase II without stabilizing the cleavable complex, a mechanism distinct from then-existing topoisomerase II poisons like etoposide.[1][2] This unique mode of action, which involves trapping the enzyme in a closed-clamp conformation on the DNA, has made ICRF-193 an invaluable tool for dissecting the roles of topoisomerase II in cellular processes such as DNA replication, chromosome segregation, and cell cycle progression.[3][4]

Chemical Synthesis

A general approach to synthesizing monosubstituted piperazines involves a one-pot, one-step reaction from a protonated piperazine (B1678402), which avoids the need for protecting groups.[5] For bis-substituted piperazines like ICRF-193, a key step would be the reaction of a substituted diamine with a derivative of a dicarboxylic acid. The synthesis of piperazine-based bis(thiazole) and bis(1,3,4-thiadiazole) hybrids, for instance, starts with the formation of a 1,4-bis(chloroacetyl)piperazine (B158052) intermediate.[6] This intermediate is then reacted with appropriate synthons to generate the final complex molecules. Another approach involves the reaction of piperazine with two equivalents of a reactive species, such as an acid chloride, to achieve disubstitution.[7][8]

Mechanism of Action

ICRF-193 is a catalytic inhibitor of topoisomerase II. Unlike topoisomerase II poisons that stabilize the covalent enzyme-DNA "cleavable complex," ICRF-193 traps the enzyme in a non-covalent "closed-clamp" conformation around DNA.[9] This occurs after the passage of one DNA duplex through another but before the hydrolysis of ATP, which is necessary for enzyme turnover. This trapping of the topoisomerase II-DNA complex prevents the enzyme from completing its catalytic cycle, leading to the accumulation of catenated and knotted DNA structures.[1] The persistence of these topological problems interferes with critical cellular processes, ultimately leading to cell cycle arrest, primarily in the G2/M phase, and in some cases, apoptosis.[10][11]

Signaling Pathway of ICRF-193 Action

Caption: Signaling pathway of ICRF-193 leading to cell cycle arrest and apoptosis.

Quantitative Data

The biological activity of ICRF-193 has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: IC50 Values of ICRF-193 in Various Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |

| NB4 | Human acute promyelocytic leukemia | 0.21-0.26 | 5 days | [12] |

| HT-93 | Human acute promyelocytic leukemia | 0.21-0.26 | 5 days | [12] |

| HL-60 | Human promyelocytic leukemia | 0.21-0.26 | 5 days | [12] |

| U937 | Human histiocytic lymphoma | 0.21-0.26 | 5 days | [12] |

Table 2: Quantitative Effects of ICRF-193 on Cellular Processes

| Cell Line | Process Affected | Concentration | Effect | Reference |

| Murine Thymocytes | Apoptosis | 100 µM | Decreased VP-16 induced DNA fragmentation in early stages | [13] |

| HL-60 | Apoptosis | 100 µM | Delayed etoposide-induced DNA fragmentation by ~18 hours | [14] |

| HT1080 | Cell Cycle | 3 µM | Accumulation of cells in G2/M phase after 24 hours | [10] |

| RPMI 8402 | Cell Cycle | Not specified | Progressive accumulation of cells with 4C DNA content | [2] |

| Murine Spleen Cells | DNA Synthesis | 10 µM | Inhibition of re-entry into S phase from quiescence | [15] |

Experimental Protocols

Topoisomerase II Inhibition Assay (K-DNA Decatenation)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.

Materials:

-

Purified human topoisomerase IIα

-

kDNA

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT, 30 µg/mL BSA)

-

ICRF-193 stock solution

-

Stop Solution (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose (B213101) gel in TAE buffer

-

Ethidium (B1194527) bromide staining solution

-

Gel electrophoresis apparatus

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA (e.g., 200 ng), and varying concentrations of ICRF-193.

-

Initiate the reaction by adding purified topoisomerase IIα.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate catenated kDNA from decatenated minicircles.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of decatenated DNA.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cells of interest

-

Complete culture medium

-

ICRF-193

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ice-cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with various concentrations of ICRF-193 for desired time periods.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours for fixation.

-

Wash the cells with PBS to remove ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow for Assessing ICRF-193 Activity

Caption: A typical experimental workflow for characterizing the activity of ICRF-193.

References

- 1. Effect of ICRF-193, a novel DNA topoisomerase II inhibitor, on simian virus 40 DNA and chromosome replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inhibition of DNA topoisomerase II by ICRF-193 induces polyploidization by uncoupling chromosome dynamics from other cell cycle events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Inhibition of DNA topoisomerase II by ICRF-193 induces polyploidization by uncoupling chromosome dynamics from other cell cycle events | Semantic Scholar [semanticscholar.org]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase II–DNA complexes trapped by ICRF-193 perturb chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. ICRF-193, a catalytic inhibitor of DNA topoisomerase II, delays the cell cycle progression from metaphase, but not from anaphase to the G1 phase in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ICRF-193 modifies etoposide-induced apoptosis in thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective inhibition of topoisomerase II by ICRF-193 does not support a role for topoisomerase II activity in the fragmentation of chromatin during apoptosis of human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

ICRF-193: A Technical Guide to the Trapping of the Topoisomerase II Closed Clamp

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the catalytic inhibitor ICRF-193 and its mechanism of action in trapping the topoisomerase II (Topo II) closed clamp. This document details the molecular interactions, cellular consequences, and key experimental methodologies used to study this important anticancer agent.

Introduction to ICRF-193 and Topoisomerase II

DNA topoisomerase II is an essential nuclear enzyme that plays a critical role in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating a transient double-strand break in one DNA duplex (the G-segment) to allow for the passage of another duplex (the T-segment), a process powered by ATP hydrolysis.

ICRF-193 is a bisdioxopiperazine compound that acts as a catalytic inhibitor of Topo II. Unlike Topo II poisons such as etoposide, which stabilize the covalent DNA-enzyme cleavage complex, ICRF-193 traps the enzyme in a non-covalent "closed clamp" conformation. This occurs after the G-segment has been cleaved and the T-segment has passed through, but before the hydrolysis of ATP that is required to reset the enzyme for another catalytic cycle. This trapping of the Topo II closed clamp on DNA has significant downstream cellular consequences, making it a valuable tool for cancer research and a potential therapeutic agent.

Mechanism of Action: Trapping the Closed Clamp

The catalytic cycle of topoisomerase II involves a series of conformational changes driven by ATP binding and hydrolysis. ICRF-193 exerts its inhibitory effect by binding to the ATPase domains of the Topo II homodimer. This binding event stabilizes the enzyme in a state where it is non-covalently clamped around the DNA. This trapped complex is a key intermediate in the catalytic cycle that forms after strand passage and DNA religation but precedes the ATP hydrolysis-driven opening of the clamp. By locking the enzyme in this conformation, ICRF-193 prevents the turnover of Topo II, leading to an accumulation of these stalled complexes on the cellular DNA.

dot

Caption: Topoisomerase II catalytic cycle and the inhibitory point of ICRF-193.

Quantitative Data

The following tables summarize the quantitative data regarding the activity of ICRF-193 from various studies.

| Parameter | Organism/Cell Line | Value | Reference |

| In Vitro Activity | |||

| IC50 (Decatenation) | Saccharomyces cerevisiae | 6.5 ± 1 µM | [1] |

| IC50 (Decatenation) | Eukaryotic Species (range) | 1 - 13 µM | [2] |

| Cellular Activity | |||

| IC50 (Growth Inhibition) | Human Leukemia Cell Lines (NB4, HT-93, HL-60, U937) | 0.21 - 0.26 µM | [3] |

| Isoform Selectivity | |||

| DNA Cleavage Stimulation | Human Topoisomerase IIβ | More pronounced than α | [4] |

| In Vivo Trapping | Human Topoisomerase IIβ | Selective | [4] |

Note: While a preference for the β isoform of Topoisomerase II is reported, specific IC50 values for each isoform are not consistently available in the reviewed literature.

Cellular Consequences of ICRF-193 Action

The trapping of Topoisomerase II in a closed clamp by ICRF-193 leads to a cascade of cellular events.

-

Perturbation of Chromatin Structure: The accumulation of bulky Topo II-DNA complexes sterically hinders the proper assembly and spacing of nucleosomes, leading to disorganized chromatin.

-

G2/M Cell Cycle Arrest: The presence of these abnormal chromatin structures and unresolved DNA catenanes activates cell cycle checkpoints, primarily causing an arrest in the G2 or M phase.

-

DNA Damage Response: Although ICRF-193 is not a DNA damaging agent in the classical sense, the stalled Topo II complexes can be recognized by the cell as a form of DNA damage, leading to the activation of DNA damage response (DDR) pathways. This involves the recruitment of sensor proteins like ATM and ATR, which in turn phosphorylate downstream effectors such as CHK2 and BRCA1.

-

Apoptosis: Prolonged cell cycle arrest and persistent DNA damage signaling can ultimately trigger programmed cell death (apoptosis).

dot

Caption: Cellular signaling pathways activated in response to ICRF-193.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of ICRF-193 on Topoisomerase II are provided below.

kDNA Decatenation Assay

This assay measures the ability of Topoisomerase II to resolve catenated networks of kinetoplast DNA (kDNA) into individual minicircles. Inhibition of this activity is a hallmark of Topo II inhibitors.

Materials:

-

Purified human Topoisomerase IIα or IIβ

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 8.0), 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/ml BSA

-

10x ATP Solution: 10 mM ATP

-

ICRF-193 stock solution (in DMSO)

-

5x Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% Bromophenol Blue, 25% Glycerol

-

1% Agarose (B213101) gel in 1x TAE buffer containing 0.5 µg/ml ethidium (B1194527) bromide

-

1x TAE Buffer

Procedure:

-

On ice, prepare a reaction mixture for each sample in a microcentrifuge tube. For a 20 µl reaction, combine:

-

2 µl of 10x Topo II Assay Buffer

-

2 µl of 10x ATP Solution

-

0.2 µg of kDNA

-

Variable amounts of ICRF-193 (and DMSO for control)

-

Nuclease-free water to a final volume of 18 µl.

-

-

Add 2 µl of diluted Topoisomerase II enzyme to each reaction tube. The optimal amount of enzyme should be determined empirically to achieve complete decatenation in the control reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µl of 5x Stop Buffer/Loading Dye.

-

Load the entire reaction mixture into the wells of a 1% agarose gel.

-

Perform electrophoresis at 5-10 V/cm for 2-3 hours.

-

Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

dot

Caption: Experimental workflow for the kDNA decatenation assay.

DNA Cleavage Assay

This assay is used to determine if a compound stabilizes the cleavage complex, a characteristic of Topo II poisons. While ICRF-193 is primarily a catalytic inhibitor, some studies suggest it can induce a low level of cleavage complex formation, particularly with the β isoform.[4]

Materials:

-

Purified human Topoisomerase IIα or IIβ

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5x Topo II Cleavage Buffer: 200 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 5 mM DTT, 50% Glycerol

-

10 mM ATP

-

ICRF-193 stock solution (in DMSO)

-

10% SDS

-

Proteinase K (20 mg/ml)

-

6x DNA Loading Dye

-

1% Agarose gel in 1x TAE buffer containing 0.5 µg/ml ethidium bromide

-

1x TAE Buffer

Procedure:

-

On ice, prepare a 20 µl reaction mixture containing:

-

4 µl of 5x Topo II Cleavage Buffer

-

1 µl of 10 mM ATP

-

0.5 µg of supercoiled plasmid DNA

-

Variable amounts of ICRF-193

-

Nuclease-free water to 18 µl.

-

-

Add 2 µl of Topoisomerase II enzyme.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding 2 µl of 10% SDS, followed by 1 µl of Proteinase K.

-

Incubate at 50°C for 1 hour to digest the protein.

-

Add 4 µl of 6x DNA loading dye.

-

Analyze the samples by 1% agarose gel electrophoresis.

-

Visualize the DNA under UV light. The conversion of supercoiled plasmid DNA (form I) to linear DNA (form III) indicates DNA cleavage.

dot

Caption: Experimental workflow for the DNA cleavage assay.

Conclusion

ICRF-193 is a potent catalytic inhibitor of topoisomerase II that functions by trapping the enzyme in a closed clamp conformation on DNA. This unique mechanism of action disrupts normal chromatin dynamics, triggers cell cycle arrest, and activates the DNA damage response, ultimately leading to apoptosis in cancer cells. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate interactions between ICRF-193, topoisomerase II, and the cellular machinery. A thorough understanding of these processes is crucial for the continued development of novel and effective cancer therapeutics targeting DNA topoisomerases.

References

- 1. researchgate.net [researchgate.net]

- 2. Interaction of the DNA topoisomerase II catalytic inhibitor meso-2,3-bis(3,5-dioxopiperazine-1-yl)butane (ICRF-193), a bisdioxopiperazine derivative, with the conserved region(s) of eukaryotic but not prokaryotic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Topoisomerase II poisoning by ICRF-193 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ICRF-193 in Blocking ATP Hydrolysis by Topoisomerase II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerase II (Topo II) is an essential enzyme that modulates the topological state of DNA, playing a critical role in fundamental cellular processes such as DNA replication, transcription, and chromosome segregation. The catalytic cycle of Topo II is a complex, ATP-dependent process involving the passage of one DNA duplex (T-segment) through a transient double-strand break in another (G-segment). This intricate mechanism is a key target for various anticancer drugs. These drugs are broadly classified as Topo II "poisons," which stabilize the covalent DNA-protein cleavage complex, and "catalytic inhibitors," which interfere with other steps of the enzymatic cycle without inducing DNA strand breaks.

ICRF-193, a bisdioxopiperazine derivative, is a potent catalytic inhibitor of Topo II. Unlike Topo II poisons such as etoposide, ICRF-193 does not trap the covalent cleavage complex. Instead, it locks the enzyme in a specific non-covalent intermediate known as the "closed-clamp" conformation, thereby inhibiting the completion of the catalytic cycle by blocking ATP hydrolysis. This guide provides an in-depth technical overview of the mechanism of action of ICRF-193, focusing on its role in the inhibition of ATP hydrolysis by topoisomerase II.

Mechanism of Action: Trapping the Closed Clamp

The catalytic cycle of topoisomerase II involves several conformational changes orchestrated by ATP binding and hydrolysis. The binding of two ATP molecules to the N-terminal ATPase domains induces the dimerization of these domains, trapping a T-segment of DNA. This is followed by cleavage of the G-segment, passage of the T-segment through the break, and subsequent religation of the G-segment. The hydrolysis of ATP is then required to reset the enzyme for subsequent rounds of catalysis.

ICRF-193 exerts its inhibitory effect by binding to the ATPase domains of Topo II, but only after the N-terminal gates have closed upon ATP binding. This stabilizes the enzyme in a post-strand passage, closed-clamp conformation around the DNA.[1][2] In this state, the enzyme has completed the DNA transport step but is unable to hydrolyze ATP, which is essential for the reopening of the N-terminal gate and the release of the T-segment.[3] This effectively traps the enzyme on the DNA, preventing its turnover and leading to the accumulation of non-covalent Topo II-DNA complexes.[1][4]

Signaling Pathway of Topoisomerase II Catalysis and ICRF-193 Inhibition

Caption: Topoisomerase II catalytic cycle and the point of ICRF-193 inhibition.

Quantitative Data on ICRF-193 Inhibition

The inhibitory potency of ICRF-193 has been quantified in various systems. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

| Enzyme Source | Assay Type | IC50 (µM) | Reference |

| Saccharomyces cerevisiae Topo II | Decatenation | 6.5 ± 1 | [5] |

| Eukaryotic Topo II (general) | Decatenation | 1 - 13 | [6] |

| Human Topo IIα (inhibited by T60, a catalytic inhibitor with a similar mechanism) | Decatenation | ~0.3 | [7] |

| Human Myeloid Leukemia Cell Lines (NB4, HT-93, HL-60, U937) | Growth Inhibition | 0.21 - 0.26 | [8] |

Key Experimental Protocols

Topoisomerase II ATPase Assay (Malachite Green Assay)

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Principle: The malachite green molybdate (B1676688) reagent forms a colored complex with free orthophosphate, which can be quantified spectrophotometrically.[9]

Materials:

-

Purified human topoisomerase IIα or IIβ

-

ICRF-193

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA

-

Malachite Green Reagent: Solution A (0.045% Malachite Green in water) and Solution B (4.2% ammonium (B1175870) molybdate in 4 M HCl). Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01%.

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., 200 ng), and varying concentrations of ICRF-193.

-

Add purified topoisomerase II (e.g., 50 nM) to the reaction mixture and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 10 µL of 0.5 M EDTA.

-

Add 150 µL of the Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at 620-640 nm using a microplate reader.

-

Generate a standard curve using the phosphate standard to determine the amount of Pi released in each reaction.

-

Calculate the percentage of inhibition for each ICRF-193 concentration and determine the IC50 value.

Caption: Workflow for Topoisomerase II ATPase Assay.

DNA Decatenation Assay

This assay measures the ability of topoisomerase II to resolve catenated DNA networks, a process that is dependent on ATP hydrolysis.

Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as a substrate. Active topoisomerase II decatenates the kDNA, releasing individual minicircles that can be separated from the network by agarose (B213101) gel electrophoresis.[10][11][12]

Materials:

-

Purified human topoisomerase IIα or IIβ

-

ICRF-193

-

Kinetoplast DNA (kDNA)

-

ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin

-

Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

-

Agarose

-

TAE or TBE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

On ice, prepare a reaction mixture containing assay buffer, kDNA (e.g., 200 ng), and varying concentrations of ICRF-193.[10]

-

Add purified topoisomerase II (e.g., 2-5 units) to the reaction mixture.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for 30 minutes.[10]

-

Terminate the reaction by adding the stop buffer/loading dye.[11]

-

Load the samples onto a 1% agarose gel containing ethidium bromide.[11]

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV light and capture an image.

-

Quantify the intensity of the decatenated minicircle bands to determine the percentage of inhibition for each ICRF-193 concentration and calculate the IC50 value.

Caption: Workflow for DNA Decatenation Assay.

Salt-Stable Closed-Clamp Formation Assay

This assay is used to detect the formation of the salt-stable, non-covalent closed-clamp complex induced by ICRF-193.

Principle: The closed-clamp complex of topoisomerase II on circular DNA is resistant to dissociation by high salt concentrations. This property can be used to isolate and quantify the trapped complexes.[2]

Materials:

-

Purified human topoisomerase IIα or IIβ

-

ICRF-193

-

Supercoiled plasmid DNA (e.g., pUC18)

-

ATP

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM EDTA, 1 mM DTT, 0.5 mM ATP, 30 µg/mL BSA

-

High Salt Wash Buffer: Reaction buffer containing 1 M NaCl

-

SDS-PAGE reagents and apparatus

-

Western blotting reagents and apparatus

-

Anti-topoisomerase II antibody

Procedure:

-

Incubate purified topoisomerase II with supercoiled plasmid DNA in the reaction buffer in the presence or absence of ICRF-193 and ATP for 30 minutes at 30°C.

-

To isolate the DNA-protein complexes, use methods such as immunoprecipitation with an anti-topo II antibody or affinity capture of a tagged protein.

-

Wash the isolated complexes extensively with the high salt wash buffer to remove non-stably bound proteins.

-

Elute the remaining proteins from the DNA.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against topoisomerase II.

-

An increased amount of topoisomerase II detected in the ICRF-193 treated sample compared to the control indicates the formation of the salt-stable closed-clamp complex.

Conclusion

ICRF-193 represents a key class of topoisomerase II catalytic inhibitors with a distinct mechanism of action from that of Topo II poisons. By stabilizing the closed-clamp conformation and preventing the essential ATP hydrolysis step, ICRF-193 effectively halts the enzyme's catalytic cycle. This detailed understanding of its molecular interactions and the availability of robust experimental protocols are crucial for the ongoing research and development of novel anticancer therapeutics targeting topoisomerase II. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers working in this critical area of drug discovery.

References

- 1. Topoisomerase II poisoning by ICRF-193 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of DNA topoisomerase II by ICRF-193 induces polyploidization by uncoupling chromosome dynamics from other cell cycle events - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase II-DNA complexes trapped by ICRF-193 perturb chromatin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of the DNA topoisomerase II catalytic inhibitor meso-2,3-bis(3,5-dioxopiperazine-1-yl)butane (ICRF-193), a bisdioxopiperazine derivative, with the conserved region(s) of eukaryotic but not prokaryotic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. inspiralis.com [inspiralis.com]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. topogen.com [topogen.com]

An In-depth Technical Guide to the Effects of ICRF-193 on DNA Replication and Decatenation

Audience: Researchers, scientists, and drug development professionals.

Abstract

ICRF-193 is a potent and specific catalytic inhibitor of DNA topoisomerase II (Topo II), a critical enzyme for resolving DNA topological challenges during replication, transcription, and chromosome segregation. As a member of the bisdioxopiperazine class of compounds, ICRF-193 exerts its effects not by inducing DNA strand breaks, but by locking the enzyme in a post-religation "closed clamp" conformation on the DNA. This unique mechanism prevents enzyme turnover and leads to a failure in the decatenation of newly replicated daughter chromatids. While DNA synthesis elongation proceeds relatively unimpeded, the inability to resolve intertwined DNA results in a potent G2/M cell cycle arrest, failure of chromosome segregation, and eventual endoreduplication, leading to polyploidy. This guide provides a comprehensive overview of the molecular mechanism of ICRF-193, its distinct effects on DNA replication and decatenation, and the downstream cellular consequences, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction to ICRF-193

ICRF-193 is a synthetic compound belonging to the bisdioxopiperazine family, which are known for their unique mechanism of inhibiting DNA topoisomerase II.[1][2] Unlike Topo II "poisons" such as etoposide (B1684455) or doxorubicin (B1662922) that stabilize the enzyme-DNA covalent intermediate (the "cleavable complex"), ICRF-193 is a catalytic inhibitor.[1] It traps the enzyme in a specific non-covalent conformational state, preventing the completion of its catalytic cycle.[2] This property makes ICRF-193 an invaluable tool for dissecting the specific cellular roles of Topo II, particularly in DNA decatenation and chromosome segregation, without the confounding effects of widespread DNA damage typically associated with Topo II poisons.

Mechanism of Action: The Closed Clamp Model

The catalytic cycle of Topo II involves binding an initial DNA duplex (G-segment), capturing a second duplex (T-segment), cleaving the G-segment, passing the T-segment through the break, and then re-ligating the G-segment. This entire process is coupled to the binding and hydrolysis of two ATP molecules.

ICRF-193 intervenes late in this cycle. After the G-segment has been cleaved and re-ligated and the T-segment has passed through, the enzyme exists in a "closed clamp" conformation around both DNA segments. The hydrolysis of ATP is required to reopen this clamp and release the DNA, resetting the enzyme for another cycle. ICRF-193 binds to and stabilizes this closed clamp intermediate, preventing ATP hydrolysis and subsequent enzyme turnover.[2][3] The enzyme is thus trapped on the DNA, unable to perform further catalytic reactions.[1][2]

References

Unraveling Chromosome Choreography: A Technical Guide to ICRF-193 in Segregation Studies

For Immediate Release

[City, State] – [Date] – In the intricate ballet of cell division, the precise segregation of chromosomes is paramount. Errors in this process can lead to aneuploidy, a hallmark of cancer and various genetic disorders. Researchers have long sought tools to dissect the molecular machinery governing chromosome segregation. One such powerful tool is ICRF-193, a catalytic inhibitor of topoisomerase II (Topo II). This technical guide provides an in-depth exploration of the function of ICRF-193 in studying chromosome segregation, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The "Closed Clamp" Hypothesis

ICRF-193 is a non-intercalating bis-dioxopiperazine compound that uniquely targets Topo II, an essential enzyme for resolving DNA topological problems, including the decatenation of sister chromatids following DNA replication. Unlike Topo II poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex and induce DNA double-strand breaks, ICRF-193 acts as a catalytic inhibitor.[1] It traps Topo II in a "closed clamp" conformation around DNA after the strand passage reaction but before ATP hydrolysis, which is required for enzyme turnover and release.[2] This non-covalent trapping of Topo II on chromatin sterically hinders various DNA metabolic processes and perturbs chromatin structure without generating extensive DNA damage.[1][3]

Impact on Cell Cycle Progression and Chromosome Dynamics

The primary and most studied effect of ICRF-193 is its profound impact on the M-phase of the cell cycle. By inhibiting the decatenation activity of Topo II, ICRF-193 prevents the timely separation of sister chromatids. This leads to a cascade of events that are invaluable for studying the checkpoints and mechanics of mitosis.

Mitotic Arrest and Checkpoint Activation

Treatment of cells with ICRF-193 typically induces a potent G2/M arrest.[4] This arrest is mediated by a Topo II-dependent checkpoint that is distinct from the spindle assembly checkpoint (SAC).[5][6] This checkpoint is thought to monitor the topological state of chromatin, specifically the presence of catenated sister chromatids. In human cells, this metaphase checkpoint activation involves the recruitment of Aurora B kinase to the chromosome cores, a process dependent on the SUMOylation of Topo IIα.[6][7]

Inhibition of Chromosome Condensation and Segregation

Topo II is crucial for the final stages of chromosome condensation. ICRF-193 treatment has been shown to inhibit the compaction of 300-nm chromatin fibers into fully condensed 600-nm chromatids.[8][9][10] This results in chromosomes that appear less condensed and often entangled.[11]

The most dramatic consequence of ICRF-193 treatment is the failure of chromosome segregation. Due to the persistence of sister chromatid catenations, cells are unable to properly separate their chromosomes during anaphase. This can lead to a variety of phenotypes, including:

-

Anaphase delay: The onset of anaphase is postponed as the cell attempts to resolve the catenation issues.[12][13]

-

Aberrant anaphase: If the checkpoint is bypassed, cells may attempt anaphase with catenated chromosomes, leading to chromosome bridges and breakage.

-

"Absence of Chromosome Segregation" (ACS)-M phase: In some cases, the cell cycle progresses without any attempt at chromosome segregation, leading to a single nucleus with a doubled DNA content.[8][9]

Induction of Endoreduplication and Polyploidy

A hallmark of ICRF-193 treatment is the uncoupling of chromosome segregation from other cell cycle events like cytokinesis.[8][9][10][14] Cells that fail to segregate their chromosomes but proceed through cytokinesis can re-enter the S phase, leading to endoreduplication and the formation of polyploid cells.[6][8][9][15][16][17] This makes ICRF-193 a valuable tool for studying the mechanisms that regulate ploidy.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of ICRF-193.

| Cell Line | ICRF-193 Concentration | Incubation Time | Observed Effect | Reference |

| HeLa S3 | Not specified | During metaphase | Delay in M-phase transition, delayed degradation of cyclin B. | [12][13] |

| CHO | Not specified | During metaphase | No delay in M-phase progression. | [12][13] |

| tsBN2 (BHK) | Not specified | During PCC | Inhibition of compaction of 300-nm to 600-nm chromatin fibers. | [8][9][10] |

| Fission Yeast | 10-100 µM | 2 hours | Mitotic defects. | [18] |

| Fission Yeast | 100 µM | 2 hours | Unequal chromosome segregation. | [18] |

| Human Leukemia Cells | 0.21-0.26 µM (IC50) | 5 days | Inhibition of cell growth. | [18] |

| Human Macrophage | 150 nM | 72 hours | Inhibition of LPS-induced IL-1β secretion. | [18] |

| CHO AA8 & EM9 | 0.05 µM | Not specified | Induction of endoreduplication (EM9 cells more sensitive). | [15] |

| Human Glioma Cells | 10 µM | 6 hours | Downregulation of oncogenes. | [9] |

| HT1080 | 3 µM | 24 hours | G2/M accumulation, preferential DNA damage at telomeres. | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are synthesized protocols for key experiments using ICRF-193.

Preparation of ICRF-193 Stock Solution

ICRF-193 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution can be stored at -20°C. For experiments, the stock solution is diluted in cell culture medium to the desired final concentration. It is important to include a vehicle control (DMSO alone) in all experiments.

Cell Synchronization for Mitotic Studies

To study the effects of ICRF-193 specifically in mitosis, cell synchronization is often necessary.

-

Thymidine (B127349) Block: A double thymidine block is a common method to synchronize cells at the G1/S boundary. Cells are then released from the block and allowed to progress to mitosis, at which point ICRF-193 can be added.

-

Nocodazole Block and Release: Cells can be arrested in prometaphase with a microtubule-depolymerizing agent like nocodazole. The drug is then washed out, and cells proceed synchronously through mitosis. ICRF-193 can be added upon release.

-

CDK1 Inhibitors: Inhibitors like RO-3306 can be used to arrest cells at the G2/M boundary. Washing out the inhibitor allows for synchronous entry into mitosis.

Live-Cell Imaging of Chromosome Segregation

Live-cell imaging provides dynamic insights into the effects of ICRF-193.

-

Cell Preparation: Plate cells expressing a fluorescently tagged histone (e.g., H2B-GFP) or a DNA dye like SiR-DNA on glass-bottom dishes suitable for microscopy.

-

Synchronization (Optional): Synchronize cells using one of the methods described above.

-

ICRF-193 Treatment: Add ICRF-193 to the culture medium at the desired concentration. For studying mitotic entry, ICRF-193 can be added after release from a G2 block. To study metaphase-to-anaphase transition, it can be added to cells already in metaphase.

-

Imaging: Acquire time-lapse images using a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Images are typically captured every 2-5 minutes.

-

Analysis: Analyze the resulting movies to observe chromosome condensation, alignment at the metaphase plate, anaphase onset, and chromosome segregation.

Immunofluorescence for Checkpoint Proteins

Immunofluorescence can be used to visualize the localization of key mitotic proteins following ICRF-193 treatment.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with ICRF-193 for the desired time.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against the protein of interest (e.g., Cyclin B1, Aurora B, phospho-Histone H3) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain the DNA with DAPI or Hoechst and mount the coverslips on microscope slides.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Flow Cytometry for Cell Cycle and Ploidy Analysis

Flow cytometry is a powerful technique to quantify the effects of ICRF-193 on cell cycle distribution and ploidy.

-

Cell Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Cells can be stored at -20°C.

-

Staining: Rehydrate the cells in PBS and then resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Analysis: Analyze the stained cells on a flow cytometer. The DNA content will reveal the percentage of cells in G1, S, and G2/M phases. The appearance of cell populations with >4N DNA content is indicative of endoreduplication.

Western Blotting for Protein Expression and Modification

Western blotting can be used to analyze the levels and post-translational modifications of cell cycle-related proteins.

-

Cell Lysis: Prepare whole-cell lysates from control and ICRF-193-treated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cyclin B, Cdk1, checkpoint proteins). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ICRF-193 function.

Conclusion and Future Directions

ICRF-193 has proven to be an indispensable tool for dissecting the intricate processes of chromosome segregation. Its unique mechanism of action allows for the study of Topo II function and the associated cell cycle checkpoints without the confounding effects of widespread DNA damage. For researchers in basic science, ICRF-193 continues to illuminate the fundamental mechanisms of mitosis. For professionals in drug development, understanding the cellular responses to Topo II catalytic inhibition can inform the design of novel anti-cancer therapies that exploit the dependencies of tumor cells on specific cell cycle checkpoints. Future research will likely focus on the interplay between the Topo II-dependent checkpoint and other signaling pathways, as well as the long-term consequences of ICRF-193-induced polyploidy in different cellular contexts.

References

- 1. Cell Synchronization Techniques for Studying Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Flow cytometric analysis of ICRF-193 influence on cell passage through mitosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]

- 5. Topoisomerase II–DNA complexes trapped by ICRF-193 perturb chromatin structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High yield of endoreduplication induced by ICRF-193: a topoisomerase II catalytic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. TOP2B Enzymatic Activity on Promoters and Introns Modulates Multiple Oncogenes in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA binding activity of the proximal C-terminal domain of rat DNA topoisomerase IIβ is involved in ICRF-193-induced closed-clamp formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. Topoisomerase II poisoning by ICRF-193 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ICRF-193, a catalytic inhibitor of DNA topoisomerase II, delays the cell cycle progression from metaphase, but not from anaphase to the G1 phase in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of DNA topoisomerase II by ICRF-193 induces polyploidization by uncoupling chromosome dynamics from other cell cycle events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Live Cell Imaging of Chromosome Segregation During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA binding activity of the proximal C-terminal domain of rat DNA topoisomerase IIβ is involved in ICRF-193-induced closed-clamp formation | PLOS One [journals.plos.org]

- 17. grupo.us.es [grupo.us.es]

- 18. researchgate.net [researchgate.net]

The Role of ICRF-193 in Telomere Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ICRF-193, a catalytic inhibitor of DNA topoisomerase II (TOP2), has emerged as a critical tool for investigating chromosome dynamics and a compound of interest in oncology. By locking TOP2 in a "closed-clamp" conformation post-ligation, ICRF-193 prevents the enzyme from completing its catalytic cycle, leading to profound consequences for DNA topology. This guide provides an in-depth examination of the specific role of ICRF-193 in telomere biology. Notably, ICRF-193 preferentially induces a DNA damage response at telomeres, the protective caps (B75204) of chromosomes. This effect is intricately linked to the status of the shelterin complex, particularly TRF2 and POT1. Furthermore, ICRF-193 shows significant activity in cancer cells that utilize the Alternative Lengthening of Telomeres (ALT) pathway, highlighting a potential therapeutic vulnerability. This document details the underlying mechanisms, presents quantitative data on telomeric damage, outlines key experimental protocols, and maps the signaling pathways involved.

Introduction to ICRF-193 and Telomere Biology

DNA Topoisomerase II (TOP2): The Target of ICRF-193 DNA Topoisomerase II is an essential enzyme that resolves topological challenges in the genome that arise during replication, transcription, and chromosome segregation.[1] It functions by creating a transient double-strand break in one DNA duplex, passing another duplex through the break, and then religating the broken strands—a process that requires ATP hydrolysis.[1][2] This decatenation activity is particularly crucial during mitosis to allow for the proper separation of newly replicated sister chromatids.[3][4]

Telomeres: Guardians of the Genome Telomeres are specialized nucleoprotein structures at the ends of linear chromosomes, composed of repetitive TTAGGG DNA sequences in humans. They are essential for maintaining genomic integrity by preventing chromosomes from being recognized as DNA double-strand breaks.[5] Telomere function is regulated by the shelterin complex, a group of six proteins (TRF1, TRF2, POT1, TIN2, TPP1, and RAP1) that protect chromosome ends and regulate telomere length.[6]

ICRF-193: A Unique TOP2 Inhibitor ICRF-193 is a non-cleavable complex-stabilizing inhibitor of TOP2. Unlike TOP2 "poisons" (e.g., etoposide) that trap the enzyme in a state where the DNA is cleaved, ICRF-193 traps TOP2 in a closed-clamp conformation around the DNA after the broken DNA strands have been religated but before ATP hydrolysis allows the enzyme to reopen.[4][7] This action does not generate DNA breaks directly but creates a steric hindrance on the DNA, leading to a G2/M cell cycle arrest and, as this guide will explore, specific disruption of telomere integrity.[2][5]

Mechanism of Action at Telomeres

ICRF-193's activity at telomeres is not a random event but a consequence of the unique topological environment at chromosome ends and the interplay with the shelterin complex.

Preferential Targeting of Telomeres Studies have demonstrated that ICRF-193 preferentially induces DNA damage at telomeres compared to the rest of the genome.[5] Treatment with ICRF-193 leads to a significant increase in Telomere Dysfunction-Induced Foci (TIFs)—the co-localization of DNA damage response proteins like 53BP1 with telomeres—without a corresponding increase in overall genomic DNA damage.[5][8]

Modulation by the Shelterin Complex The telomeric damage induced by ICRF-193 is critically dependent on the presence of specific shelterin proteins.

-

TRF2-Dependence: The induction of telomere damage by ICRF-193 requires properly TRF2-capped telomeres. Remarkably, the inhibition of TRF2 has been shown to rescue cells from ICRF-193-induced telomere damage.[5][9] This suggests that the topological state maintained by TRF2 makes telomeres particularly sensitive to the stalled TOP2 clamps created by ICRF-193.

-

POT1 Exacerbation: In contrast, the depletion of POT1, which binds to the single-stranded telomeric overhang, exacerbates the telomere dysfunction caused by ICRF-193.[5][9] This indicates that ICRF-193 and POT1 depletion disrupt telomere integrity through independent pathways, with their combined loss leading to an additive increase in damage.[5]

Quantitative Impact on Telomere Integrity

The effects of ICRF-193 on telomere damage have been quantified, particularly in the context of shelterin protein status. The following tables summarize findings from studies on the HT1080 fibrosarcoma cell line treated for 24 hours.

Table 1: Effect of ICRF-193 on Global vs. Telomeric DNA Damage

| Treatment Condition | Mean 53BP1 Foci per Nucleus (Global Damage) | % of Cells with >3 TIFs (Telomeric Damage) |

| Control (Untreated) | ~5 | ~15% |

| Bleomycin (1 µM) | ~25 | ~20% |

| ICRF-193 (3 µM) | ~5 | ~45% |

| Data derived from studies by Ye et al. and others, demonstrating ICRF-193's preferential action at telomeres.[5] |

Table 2: Influence of Shelterin Components on ICRF-193-Induced TIFs

| Genetic Background / Treatment | % of Cells with >3 TIFs |

| Control | ~15% |

| ICRF-193 Alone | ~45% |

| siTRF2 (TRF2 knockdown) | ~35% |

| siTRF2 + ICRF-193 | ~30% (Damage Rescued) |

| siPOT1 (POT1 knockdown) | ~40% |

| siPOT1 + ICRF-193 | ~70% (Damage Exacerbated) |

| Data derived from studies showing that TRF2 inhibition rescues, while POT1 inhibition enhances, ICRF-193-induced telomere damage.[5] |

Impact on Alternative Lengthening of Telomeres (ALT)

A significant subset of cancers, particularly of mesenchymal origin, maintain their telomeres without telomerase, using a homologous recombination-based mechanism known as Alternative Lengthening of Telomeres (ALT).[7] The complex recombination and topological changes inherent to the ALT pathway rely heavily on TOP2.

ICRF-193 has been shown to be a potent inhibitor of the ALT pathway.[7][10]

-

Inhibition of ALT Phenotypes: Treatment of ALT-positive cancer cells with ICRF-193 leads to a decrease in ALT-associated PML bodies (APBs), a key cytological marker of ALT activity.[7][10]

-

Induction of Telomere Dysfunction: Concurrently, ICRF-193 increases the number of TIFs in ALT cells.[10]

-

Telomere Shortening: Prolonged treatment results in progressive telomere shortening, demonstrating that the recombination-based maintenance mechanism is effectively blocked.[7][10]

-

Selective Cytotoxicity: ALT cells exhibit higher sensitivity and proliferation inhibition in response to ICRF-193 compared to telomerase-positive cancer cells.[10][11]

These findings suggest that TOP2 is a critical component of the ALT mechanism, and its inhibition represents a promising therapeutic strategy for targeting ALT-positive cancers.[10]

Cellular Signaling Pathways

The telomeric dysfunction caused by ICRF-193 activates the canonical DNA Damage Response (DDR) pathway. This signaling cascade is essential for the cell cycle arrest observed upon treatment.

The DDR is initiated by the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are recruited to sites of DNA damage.[2][12] While ATM typically responds to double-strand breaks and ATR to single-stranded DNA, telomere dysfunction can activate both.[13] Specifically, TRF2 removal is known to activate an ATM-dependent pathway, while POT1 removal activates an ATR-dependent response.[13][14]

ICRF-193-induced damage signaling is mediated by both ATM and ATR.[2] These kinases phosphorylate a cascade of downstream targets, including:

-

H2AX: Phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events, marking the chromatin surrounding the damage site.[2]

-

CHK2: The checkpoint kinase CHK2 is phosphorylated and activated, playing a crucial role in instituting the G2/M cell cycle arrest.[2]

-

BRCA1 and 53BP1: Effector proteins like BRCA1 and 53BP1 are recruited to the γH2AX-marked sites, forming visible nuclear foci that co-localize with telomeres to form TIFs.[2][15]

Key Experimental Methodologies

Investigating the effects of ICRF-193 on telomeres requires specific cellular and molecular techniques. Detailed below are the core protocols for Telomere Dysfunction-Induced Foci (TIF) analysis and Telomere Restriction Fragment (TRF) analysis.

Protocol: Telomere Dysfunction-Induced Foci (TIF) Analysis

This method combines immunofluorescence (IF) to detect DDR proteins with fluorescence in situ hybridization (FISH) to identify telomeres.[16][17]

Objective: To visualize and quantify the co-localization of DNA damage markers (e.g., γH2AX, 53BP1) with telomeres.

Materials:

-

Cells grown on chamber slides

-

Paraformaldehyde (4%) in PBS

-

Permeabilization Buffer: 0.5% NP-40 or Triton X-100 in PBS

-

Blocking Solution: 1% BSA, 3% goat serum, 0.1% Triton X-100 in PBS

-

Primary Antibodies: Rabbit anti-53BP1 or Mouse anti-γH2AX

-

Secondary Antibodies: Goat anti-rabbit/mouse conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

PNA Probe: TelC-Cy3 (or other fluorophore-conjugated (CCCTAA)n probe)

-

Hybridization Buffer: 70% Formamide, 10 mM Tris-HCl pH 7.2, with 1% blocking reagent

-

Wash Buffers: 70% Formamide in 10 mM Tris-HCl; TBS-T (Tris-Buffered Saline with 0.1% Tween 20)

-

DAPI mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on chamber slides and treat with ICRF-193 (e.g., 3 µM for 24 hours) alongside a vehicle control.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.

-

Permeabilization: Wash twice with PBS, then permeabilize with 0.5% NP-40 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and incubate in Blocking Solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibody (e.g., anti-53BP1) diluted in Blocking Solution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Post-IF Fixation: Wash three times with PBS. Fix again with 2% paraformaldehyde for 5 minutes to cross-link the antibodies.

-

Dehydration: Wash with PBS, then dehydrate through an ethanol (B145695) series (70%, 90%, 100%) for 3 minutes each. Air dry completely.

-

Denaturation and Hybridization: Add hybridization buffer containing the TelC-Cy3 PNA probe to the slide. Denature on a heat block at 80°C for 3 minutes. Hybridize in a humidified chamber at room temperature for 2 hours (or overnight at 4°C).

-

Washes: Wash twice for 15 minutes each in 70% Formamide/10mM Tris-HCl. Wash three times for 5 minutes each in TBS-T.

-

Mounting and Imaging: Air dry the slide in the dark. Add a drop of DAPI mounting medium and seal with a coverslip. Image using a confocal or fluorescence microscope. TIFs are identified as foci where the IF signal (e.g., green for 53BP1) and the PNA-FISH signal (e.g., red for telomeres) co-localize.

Protocol: Telomere Restriction Fragment (TRF) Analysis

This technique is the gold standard for measuring average telomere length and relies on a modified Southern blot.[10][18]

Objective: To measure the length distribution of terminal restriction fragments in a cell population.

Principle: The repetitive nature of telomeric DNA lacks recognition sites for most restriction enzymes. Digesting genomic DNA with frequent-cutting enzymes (e.g., HinfI and RsaI) reduces the bulk of the DNA to small fragments while leaving the long telomeric repeats intact.[10]

Materials:

-

High-molecular-weight genomic DNA (5-10 µg per sample)

-

Restriction Enzymes: HinfI and RsaI

-

Agarose (B213101) gel (0.8%) and electrophoresis equipment

-

Southern blotting apparatus (nylon membrane, transfer buffer)

-

UV cross-linker

-

Hybridization solution (e.g., Church and Gilbert)

-

Telomere probe: (TTAGGG)n probe labeled with ³²P or a non-radioactive system (e.g., digoxigenin)

-

Phosphorimager or chemiluminescence detection system

Procedure:

-

DNA Digestion: Digest 5-10 µg of high-quality genomic DNA with a cocktail of HinfI and RsaI overnight to ensure complete digestion of non-telomeric DNA.

-

Gel Electrophoresis: Run the digested DNA on a large 0.8% agarose gel at a low voltage (e.g., 1-2 V/cm) for an extended period (e.g., 16-24 hours) to resolve large DNA fragments. Include a DNA ladder covering a range from ~2 to 20 kb.

-

Southern Transfer:

-

Depurinate the gel in 0.25 M HCl.

-

Denature in 0.5 M NaOH / 1.5 M NaCl.

-

Neutralize in 0.5 M Tris-HCl / 1.5 M NaCl.

-

Transfer the DNA from the gel to a positively charged nylon membrane via capillary transfer.

-

-

Hybridization: UV-crosslink the DNA to the membrane. Pre-hybridize the membrane and then hybridize overnight with the labeled telomeric probe.

-

Washing and Detection: Perform stringent washes to remove the non-specifically bound probe. Detect the signal using a phosphorimager (for ³²P) or an appropriate substrate for non-radioactive probes.

-

Analysis: The result is a smear representing the distribution of telomere lengths in the cell population. The mean TRF length can be calculated using densitometry software, comparing the signal distribution to the migration of the DNA ladder.

Conclusion and Future Directions

ICRF-193 serves as an invaluable molecular probe for understanding the critical role of Topoisomerase II in maintaining telomere integrity. Its ability to preferentially induce a TRF2-dependent DNA damage response at telomeres underscores the unique topological challenges present at chromosome ends. Furthermore, the pronounced sensitivity of ALT-positive cancer cells to ICRF-193 reveals a key dependency of this telomere maintenance pathway on TOP2 activity, opening a promising avenue for targeted drug development.

Future research should focus on elucidating the precise structural basis for the TRF2-TOP2-ICRF-193 interaction at telomeres and further exploring the downstream consequences of the ATM/ATR signaling activation from these sites. For drug development professionals, the data strongly support the investigation of TOP2 catalytic inhibitors as a class of drugs for treating ALT-positive tumors, a patient population for which effective targeted therapies are urgently needed.

References

- 1. Telomere Dysfunction Induced Foci (TIF) Analysis. | Semantic Scholar [semanticscholar.org]

- 2. Cell cycle-dependent DNA damage signaling induced by ICRF-193 involves ATM, ATR, CHK2, and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trn.tulane.edu [trn.tulane.edu]

- 4. Inhibition of DNA topoisomerase II by ICRF-193 induces polyploidization by uncoupling chromosome dynamics from other cell cycle events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Telomere Dysfunction Induced Foci (TIF) Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase II inhibition suppresses the proliferation of telomerase-negative cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The topoisomerase II catalytic inhibitor ICRF-193 preferentially targets telomeres that are capped by TRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Telomere Restriction Fragment (TRF) Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selected ellipticine derivatives, known to target topoisomerase II, suppress the alternative lengthening of telomere (ALT) pathway in telomerase-negative cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell cycle-dependent DNA damage signaling induced by ICRF-193 involves ATM, ATR, CHK2, and BRCA1 (Journal Article) | OSTI.GOV [osti.gov]

- 13. Dysfunctional telomeres activate an ATM-ATR-dependent DNA damage response to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ATM and ATR signalling regulate the recruitment of human telomerase to telomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static1.squarespace.com [static1.squarespace.com]

- 16. Visualization of Telomere Integrity and Function In Vitro and In Vivo Using Immunofluorescence Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Telomere Dysfunction Induced Foci (TIF) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

Unraveling the Contrasting Mechanisms of ICRF-193 and Etoposide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental differences between two pivotal topoisomerase II inhibitors: ICRF-193 and etoposide (B1684455). While both compounds target the same essential enzyme, their distinct mechanisms of action elicit disparate cellular responses, a critical consideration in both basic research and clinical applications. This document provides a comprehensive comparison of their biochemical and cellular effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Distinctions: Catalytic Inhibition vs. Poisoning

The primary divergence between ICRF-193 and etoposide lies in their interaction with the topoisomerase II catalytic cycle. ICRF-193 is classified as a catalytic inhibitor , whereas etoposide is a topoisomerase II poison .

ICRF-193 functions by trapping the topoisomerase II enzyme in a "closed-clamp" conformation around DNA. This non-covalent intermediate forms after the religation of the DNA double-strand break but before the hydrolysis of ATP, which is necessary for the enzyme to reopen and release the DNA. By inhibiting the ATPase activity of topoisomerase II, ICRF-193 effectively locks the enzyme on the DNA, preventing it from completing its catalytic cycle and leading to a G2/M cell cycle arrest.[1][2][3] While it does not directly cause DNA double-strand breaks, the persistence of these bulky protein-DNA complexes can interfere with DNA replication and transcription, ultimately triggering a DNA damage response.[4][5]

Etoposide , in contrast, acts by stabilizing the "cleavage complex," a transient intermediate in the topoisomerase II reaction where the DNA is cleaved, and the enzyme is covalently attached to the 5' ends of the broken DNA strands.[6][7][8] By preventing the religation of these breaks, etoposide effectively converts a transient enzymatic step into a permanent DNA double-strand break, a highly cytotoxic lesion.[9][10][11] This accumulation of DNA damage is a potent trigger for cell cycle arrest and apoptosis.[6][9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for ICRF-193 and etoposide, providing a comparative overview of their potency and cellular effects.

| Compound | Cell Line | IC50 (µM) | Assay Duration | Reference |

| ICRF-193 | NB4 (APL) | 0.21 | 5 days | [12] |

| ICRF-193 | HT-93 (APL) | 0.26 | 5 days | [12] |

| ICRF-193 | HL-60 (Myeloid Leukemia) | 0.23 | 5 days | [12] |

| ICRF-193 | U937 (Myeloid Leukemia) | 0.24 | 5 days | [12] |

| Etoposide | MOLT-3 | 0.051 | Not Specified | [13] |

| Etoposide | CCRF-CEM (Leukemic Lymphoblast) | 0.6 | 6 hours | [4] |

| Etoposide | HepG2 | 30.16 | Not Specified | [13] |

| Etoposide | Topoisomerase II inhibition | 59.2 | Not Specified | [13] |

| Etoposide | BGC-823 (Gastric Cancer) | 43.74 ± 5.13 | Not Specified | [13] |

| Etoposide | HeLa (Cervical Cancer) | 209.90 ± 13.42 | Not Specified | [13] |

| Etoposide | A549 (Lung Cancer) | 139.54 ± 7.05 | Not Specified | [13] |

| Etoposide | MCF-7 (Breast Cancer) | 150 | 24 hours | [14] |

| Etoposide | MCF-7 (Breast Cancer) | 100 | 48 hours | [14] |

| Etoposide | MDA-MB-231 (Breast Cancer) | 200 | 48 hours | [14] |

| Etoposide | A549 (Lung Cancer) | 3.49 | 72 hours | [15] |

| Etoposide | BEAS-2B (Normal Lung) | 2.10 | 72 hours | [15] |

Table 1: Comparative IC50 Values of ICRF-193 and Etoposide in Various Cell Lines.

| Parameter | ICRF-193 | Etoposide | Reference |

| Primary DNA Lesion | Topoisomerase II-DNA closed clamps | Covalent topoisomerase II-DNA cleavage complexes (leading to DSBs) | [1][7] |

| Induction of γH2AX foci | Primarily at heterochromatin | Global (euchromatin and heterochromatin) | [5][16] |

| Cell Cycle Arrest | G2/M | G2/M | [17][18] |

| Apoptosis Induction | Yes, can be delayed compared to etoposide | Yes, directly linked to DNA double-strand breaks | [19] |

| Effect on Cyclin B Degradation | Delays degradation in metaphase | Indirectly affects through G2/M arrest | [17] |

| p53 Activation | Activates DNA damage response pathway | Potent activator of ATM/p53 pathway | [4][18] |

Table 2: Comparison of Cellular Effects of ICRF-193 and Etoposide.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and differentiate the effects of ICRF-193 and etoposide.

Topoisomerase II Decatenation Assay

This in vitro assay assesses the catalytic activity of topoisomerase II by measuring its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

Stop buffer/loading dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

-

TAE or TBE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

ICRF-193 and etoposide stock solutions

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

-

2 µL of 10x reaction buffer

-

2 µL of 10 mM ATP

-

1 µL of kDNA (e.g., 200 ng/µL)

-

Drug or vehicle control (e.g., 1 µL of DMSO or diluted drug)

-

Water to a final volume of 19 µL.

-

-

Add 1 µL of purified topoisomerase IIα to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel in TAE or TBE buffer.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. The degree of decatenation reflects the enzyme's activity.[11][20][21]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for quantifying DNA damage in individual cells.

Materials:

-

Treated and control cells

-

Low melting point agarose

-

Normal melting point agarose

-

Microscope slides

-

Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralizing buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

-

DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

-

Fluorescence microscope

Procedure:

-

Harvest cells and resuspend them in PBS at a concentration of ~1 x 10⁵ cells/mL.

-

Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v) at 37°C.

-

Pipette the cell-agarose mixture onto a microscope slide pre-coated with normal melting point agarose and cover with a coverslip.

-

Solidify the agarose at 4°C for 10 minutes.

-

Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.

-

Incubate the slides in alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Perform electrophoresis in the same buffer at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralize the slides with neutralizing buffer.

-

Stain the DNA with a fluorescent dye.

-

Visualize the "comets" using a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.[2][6][7][9][22]

Immunofluorescence for γH2AX Foci

This assay visualizes the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with ICRF-193, etoposide, or vehicle control for the desired time.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope.[1][10][23][24][25]

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Treated and control cells

-

PBS

-

Ethanol (B145695) (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[26][27][28][29]

Mandatory Visualizations